

A Comparative Analysis of Hydromethylthionine Clinical Trials in Neurodegenerative Diseases

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of clinical trial results for hydromethylthionine (HMTM), an investigational oral tau aggregation inhibitor. The information is compiled from multiple clinical studies to support researchers, scientists, and drug development professionals in their understanding of this therapeutic candidate.

Hydromethylthionine, also known as LMTX or TRx0237, is a derivative of methylene blue and has been investigated primarily for its potential to treat Alzheimer's disease (AD) and frontotemporal dementia (FTD).[1][2][3] Its proposed mechanism of action centers on inhibiting the aggregation of tau protein, a hallmark pathology in several neurodegenerative disorders.[4][5][6]

Key Clinical Trial Results

Hydromethylthionine has been the subject of several Phase 3 clinical trials. A significant challenge in interpreting the results of some of these trials has been the use of a low-dose methylthioninium chloride (MTC) as a control to maintain blinding, which was later found to exert a clinical effect.[7][8] This has led to post-hoc analyses and comparisons with historical control data.

Alzheimer's Disease

The LUCIDITY trial is one of the most recent and comprehensive Phase 3 studies. It was a double-blind, randomized, controlled trial that compared HMTM at doses of 16 mg/day and 8 mg/day against a control of MTC (4 mg twice weekly) for 12 months, followed by a 12-month open-label extension where all participants received 16 mg/day of HMTM.[9]

Recent data from the LUCIDITY trial presented in 2025 indicated that LMTX reduced cognitive decline by 82% compared to a matched placebo group at 18 months, as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog13).[10] The treatment also showed a 35% reduction in the progression of brain atrophy.[10] In patients with early Alzheimer's, the reduction in cognitive decline was even more pronounced at 115%.[10] Furthermore, a 77% reduction in global clinical decline was observed at 24 months.[10]

Earlier Phase 3 trials, such as TRx-237-015, initially failed to meet their co-primary endpoints when HMTM was used as an add-on therapy.[11][12] However, pre-specified post-hoc analyses of monotherapy arms in both the TRx-237-015 and TRx-237-005 studies suggested a significant reduction in disease progression in patients with mild to moderate Alzheimer's disease.[11][12][13]

Frontotemporal Dementia

A Phase 3 trial in patients with the behavioral variant of frontotemporal dementia (bvFTD) compared HMTM at 200 mg/day with an 8 mg/day dose intended as a control.[14] Similar to the Alzheimer's trials, no significant difference was found between the high and low doses.[14] However, a pharmacokinetic analysis revealed that even at the 8 mg/day dose, there were concentration-dependent effects on reducing clinical decline and brain atrophy.[14]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from various hydromethylthionine clinical trials.

Trial	Indication	Treatment Arms	N	Duration	Key Cognitive Outcome (ADAS-Cog)	Key Functional Outcome (ADCS-ADL)	Key Biomarker/Imaging Outcome
LUCIDITY	Alzheimer's Disease (Mild to Moderate)	HMTM 16 mg/day, HMTM 8 mg/day, MTC 4 mg twice weekly	598	12 months (double-blind) + 12 months (open-label)	82% reduction in cognitive decline vs. matched placebo at 18 months. [10]	77% reduction in global clinical decline at 24 months. [10]	35% reduction in brain atrophy progression at 18 months. [10] 95% reduction in change in blood neurofilament light chain (NfL) at 12 months. [9][15]
TRx-237-015	Alzheimer's Disease (Mild to Moderate)	LMTX 75 mg twice daily, LMTX 125 mg twice daily, Placebo	891	15 months	No significant difference in addition therapy. In monotherapy	No significant difference in addition therapy. In monotherapy	In monotherapy, a 38% reduction in the expansion of lateral

					apy, statistical ly significan t reduction in cognitive decline. [11][12]	apy, statistical ly significan t reduction in functional decline. [11][12]	ventricula r volume. [12]
TRx-237-005	Alzheimer's Disease (Mild)	LMTX 100 mg twice daily, LMTX 4 mg twice daily (control)	800	18 months	Significant differences in favor of monotherapy on cognitive outcomes.[13]	Significant differences in favor of monotherapy on functional outcomes.[13]	Whole brain atrophy progressed as expected in both groups. [13]
bvFTD Phase 3	Behavioral Variant Frontotemporal Dementia	HMTM 200 mg/day, HMTM 8 mg/day (control)	220	12 months	Concentration-dependent reduction in clinical decline. [14]	Not specified.	Concentration-dependent reduction in brain atrophy. [14]

Experimental Protocols

LUCIDITY Trial (NCT03446001)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, three-arm study.[15]
[16]

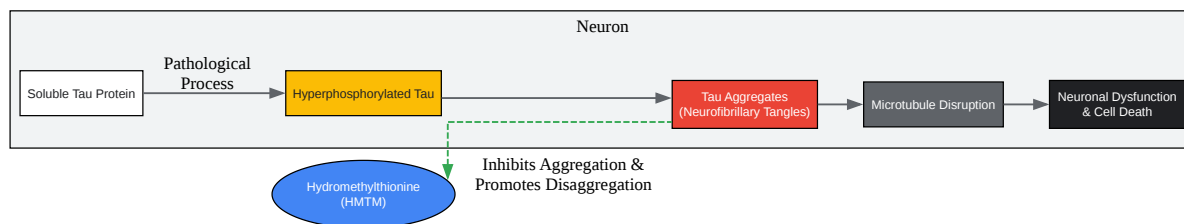
- Participants: 598 individuals with a diagnosis of Alzheimer's disease, ranging from mild cognitive impairment (MCI) to the moderate stage of the disease.[2][8] All participants were required to have a positive amyloid-PET scan.[8]
- Intervention: Participants were randomized to receive either HMTM at 16 mg/day, HMTM at 8 mg/day, or a control of methylthioninium chloride (MTC) at 4 mg twice weekly.[9] The MTC was used to maintain blinding due to the potential for urinary discoloration.[9]
- Duration: The initial double-blind phase lasted for 12 months, followed by a 12-month open-label extension where all participants received 16 mg/day of HMTM.[9][15]
- Primary Outcome Measures:
 - Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score.[16]
 - Change from baseline in the Alzheimer's Disease Cooperative Study - Activities of Daily Living (ADCS-ADL) score.[16]
- Secondary Outcome Measures: Included changes in brain volume as measured by MRI.[9]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Hydromethylthionine

Hydromethylthionine's primary proposed mechanism of action is the inhibition of tau protein aggregation.[4][5][6] In tauopathies like Alzheimer's disease, the tau protein becomes hyperphosphorylated and forms neurofibrillary tangles, which disrupt microtubule function and contribute to neuronal cell death.[6] HMTM is believed to bind to the tau protein, preventing it from forming these insoluble aggregates and promoting the disaggregation of existing tangles.[6]

Additionally, preclinical studies suggest that HMTM may have other effects, including enhancing central cholinergic signaling.[17] However, this effect appears to be blocked by concomitant treatment with acetylcholinesterase inhibitors like rivastigmine and with memantine.[17] There is also evidence suggesting HMTM may influence brain energy metabolism.[18]

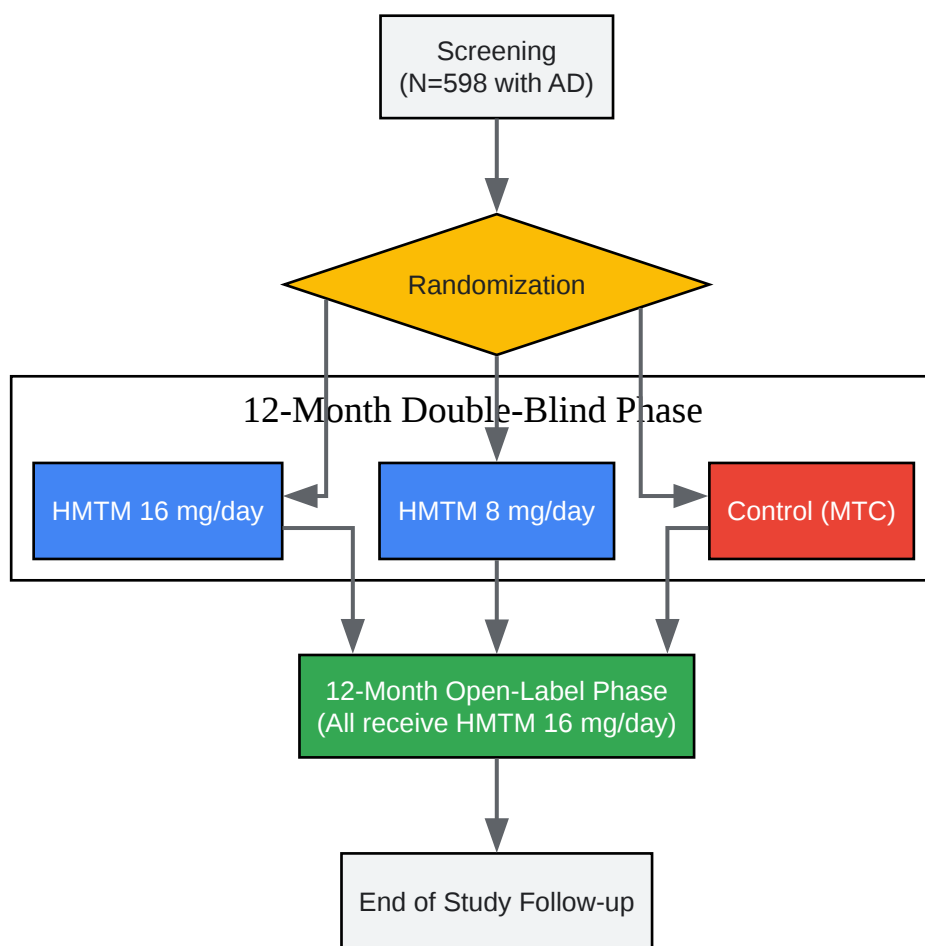


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Caption: Proposed mechanism of action of hydromethylthionine as a tau aggregation inhibitor.

LUCIDITY Clinical Trial Workflow

The workflow of the LUCIDITY clinical trial illustrates the progression of participants through the study's different phases.



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Caption: Workflow of the LUCIDITY Phase 3 clinical trial.

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